pH-Dependent LogD Modulation
The 2-hydroxy group endows 2-hydroxy-5-(trifluoromethyl)nicotinaldehyde with a strongly pH-dependent LogD profile that is absent in its non-hydroxylated analog. The target compound has a predicted ACD/LogP of 1.90, an ACD/LogD of 1.35 at pH 5.5 (protonated form dominates), and an ACD/LogD of 0.87 at pH 7.4 (deprotonated, more hydrophilic form) . In contrast, 5-(trifluoromethyl)nicotinaldehyde (CAS 131747-67-6) has a reported LogP of 1.80 and a constant LogP of ~1.35 regardless of pH because it lacks an ionizable group . The 2-chloro analog (CAS 934279-60-4) has a LogP of 2.57, which is >0.6 log units higher and pH-independent, leading to consistently higher lipophilicity and lower aqueous solubility [1]. This means the target compound's ionizable hydroxyl group provides a 'tunable' hydrophilicity that can be exploited during liquid-liquid extraction, chromatographic purification, or to control cell permeability in biological assays.
| Evidence Dimension | Octanol-water partition coefficient (LogP) and pH-dependent distribution coefficient (LogD) |
|---|---|
| Target Compound Data | ACD/LogP = 1.90; ACD/LogD (pH 5.5) = 1.35; ACD/LogD (pH 7.4) = 0.87 |
| Comparator Or Baseline | 5-(Trifluoromethyl)nicotinaldehyde: LogP = 1.80; 2-Chloro-5-(trifluoromethyl)nicotinaldehyde: LogP = 2.57 |
| Quantified Difference | Target LogP is +0.10 vs non-hydroxylated analog; -0.67 vs 2-chloro analog; uniquely exhibits pH-dependent LogD modulation (ΔLogD = 0.48 between pH 5.5 and 7.4) |
| Conditions | ACD/Labs Percepta predicted values (ChemSpider); chemsrc experimental/predicted LogP; molbase computed LogP |
Why This Matters
The pH-dependent LogD enables programmable control over solubility and permeability in different biological compartments, a capability that fixed-logP analogs cannot offer.
- [1] Molbase. 2-Chloro-5-(trifluoromethyl)nicotinaldehyde (CAS 934279-60-4): LogP = 2.5663. https://qiye.molbase.cn/d11953/702721-1722152. View Source
